molecular formula C13H10N2O2 B2362582 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile CAS No. 2411284-38-1

3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile

Cat. No.: B2362582
CAS No.: 2411284-38-1
M. Wt: 226.235
InChI Key: QICAIRJRVMZYRO-UHFFFAOYSA-N
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Description

3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an oxirane (epoxide) ring attached to a quinoline moiety, which is further substituted with a methoxy group and a carbonitrile group

Preparation Methods

The synthesis of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile typically involves the reaction of quinoline derivatives with epichlorohydrin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring and the subsequent attachment of the methoxy group to the quinoline moiety .

Chemical Reactions Analysis

3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may have applications in drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes.

Comparison with Similar Compounds

3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)quinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-5-10-3-1-2-9-4-11(6-15-13(9)10)16-7-12-8-17-12/h1-4,6,12H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICAIRJRVMZYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CN=C3C(=C2)C=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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